molecular formula C26H20N6S2 B7778231 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole CAS No. 132369-07-4

1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B7778231
CAS No.: 132369-07-4
M. Wt: 480.6 g/mol
InChI Key: AIXMXMZBAGYTIW-UHFFFAOYSA-N
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Description

1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole is a complex organic compound that features two benzotriazole moieties and two phenylsulfanyl groups. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, materials science, and pharmaceuticals. The unique structure of this compound imparts specific chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with appropriate phenylsulfanyl precursors under controlled conditions. One common method includes the use of coupling reagents such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to facilitate the formation of the desired product . The reaction conditions often involve the use of organic solvents like acetonitrile and bases such as diisopropylethylamine to promote the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole involves its ability to form stable intermediates during chemical reactions. The benzotriazole moieties act as leaving groups, facilitating various transformations. In biological systems, the compound can interact with enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
  • 1-Hydroxybenzotriazole (HOBt)
  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)

Uniqueness

1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole is unique due to the presence of both benzotriazole and phenylsulfanyl groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one type of functional group .

Biological Activity

1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole is a complex organic compound that features two benzotriazole moieties and two phenylsulfanyl groups. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and materials science. The following sections will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name 1-[2-(benzotriazol-1-yl)-1,2-bis(phenylthio)ethyl]benzotriazole
CAS Number 132369-07-4
Molecular Formula C26H20N6S2
Molecular Weight 484.59 g/mol

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. The compound has been investigated for its potential as an antimicrobial agent , particularly against various bacterial strains and protozoan parasites.

  • Antibacterial Activity : Studies have shown that derivatives of benzotriazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with trifluoromethyl substituents at the C-2 position demonstrated MIC values between 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiparasitic Activity : The compound has also been tested against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed dose-dependent inhibitory effects on epimastigote forms, with a reduction of approximately 50% in parasite numbers at a concentration of 25 μg/mL after 72 hours .

The mechanism by which this compound exerts its biological effects involves its interaction with target enzymes and cellular components:

  • Enzyme Inhibition : The benzotriazole moieties can bind to active sites of enzymes, potentially altering their conformation and inhibiting their activity. This property is particularly relevant in the context of drug design aimed at developing enzyme inhibitors .
  • Formation of Stable Intermediates : During chemical reactions, the compound can form stable intermediates that facilitate various transformations. This characteristic is crucial for its role as a coupling reagent in organic synthesis and peptide formation .

Case Studies

Several studies have highlighted the biological efficacy of benzotriazole derivatives:

  • Study on Antimicrobial Activity :
    • A comprehensive study evaluated the antibacterial properties of various benzotriazole derivatives against clinical strains. The results indicated that certain compounds exhibited potent activity comparable to standard antibiotics .
  • In Vitro Evaluation Against Trypanosoma cruzi :
    • In a controlled laboratory setting, researchers tested different concentrations of N-benzenesulfonylbenzotriazole against Trypanosoma cruzi. Results showed significant growth inhibition with concentrations as low as 25 μg/mL demonstrating promising antiparasitic effects .

Properties

IUPAC Name

1-[2-(benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6S2/c1-3-11-19(12-4-1)33-25(31-23-17-9-7-15-21(23)27-29-31)26(34-20-13-5-2-6-14-20)32-24-18-10-8-16-22(24)28-30-32/h1-18,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXMXMZBAGYTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C(N2C3=CC=CC=C3N=N2)SC4=CC=CC=C4)N5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173928
Record name 1H-Benzotriazole, 1,1′-[1,2-bis(phenylthio)-1,2-ethanediyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132369-07-4
Record name 1H-Benzotriazole, 1,1′-[1,2-bis(phenylthio)-1,2-ethanediyl]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132369-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole, 1,1′-[1,2-bis(phenylthio)-1,2-ethanediyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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